

Crystal Structure Analysis of 2-Bromopyridine Hydrobromide: A Supramolecular Perspective

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Compound of Interest

Compound Name:	2-Bromopyridine hydrobromide
CAS No.:	42981-41-9
Cat. No.:	B3352173

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Executive Summary

In the realm of crystal engineering and supramolecular chemistry, **2-Bromopyridine hydrobromide** (systematically referred to as 2-bromopyridinium bromide, C₅H₅Br₂N) serves as a quintessential model for understanding the competitive and cooperative interplay between non-covalent interactions. This technical guide provides an in-depth analysis of its crystallographic properties, detailing the causality behind its molecular architecture. By examining the precise balance of hydrogen bonding, halogen bonding, and π - π stacking, researchers can leverage these mechanistic insights for advanced drug development and the design of novel solid-state materials.

Molecular Architecture & Crystallographic Properties

The crystal structure of 2-bromopyridinium bromide (documented in the Cambridge Structural Database under the refcode VOQMOD¹) is defined by a highly planar pyridinium ring stabilized by a heavy bromide counterion (Br⁻).

The structural integrity of the lattice relies on the bromide anion acting as a multi-dentate acceptor. Because the bromide ion possesses a spherically symmetric electron cloud, it can simultaneously accommodate multiple directional interactions from adjacent 2-bromopyridinium cations. This unique geometric arrangement dictates the macroscopic physical properties of the crystal, including its thermal stability and solubility profile.

Quantitative Supramolecular Data

The following table summarizes the typical quantitative metrics of the primary non-covalent interactions that govern the VOQMOD crystal lattice:

Interaction Type	Donor	Acceptor	Typical Distance (Å)	Angle (°)	Structural Role
Hydrogen Bond	Pyridinium N-H	Bromide (Br ⁻)	3.20 - 3.40	> 160	Primary thermodynamic lattice stabilization
Halogen Bond	Aryl C-Br (σ-hole)	Bromide (Br ⁻)	3.35 - 3.55	~ 170 - 180	Directional 1D chain formation
π-π Stacking	Pyridinium Ring	Pyridinium Ring	3.60 - 3.80	N/A	3D framework assembly and packing efficiency

Mechanistic Insights into Intermolecular Interactions

To rationally design solid-state pharmaceutical forms (such as co-crystals or salts), one must understand the causality behind the formation of specific intermolecular bonds.

The Hydrogen Bonding Network (N-H⋯Br⁻)

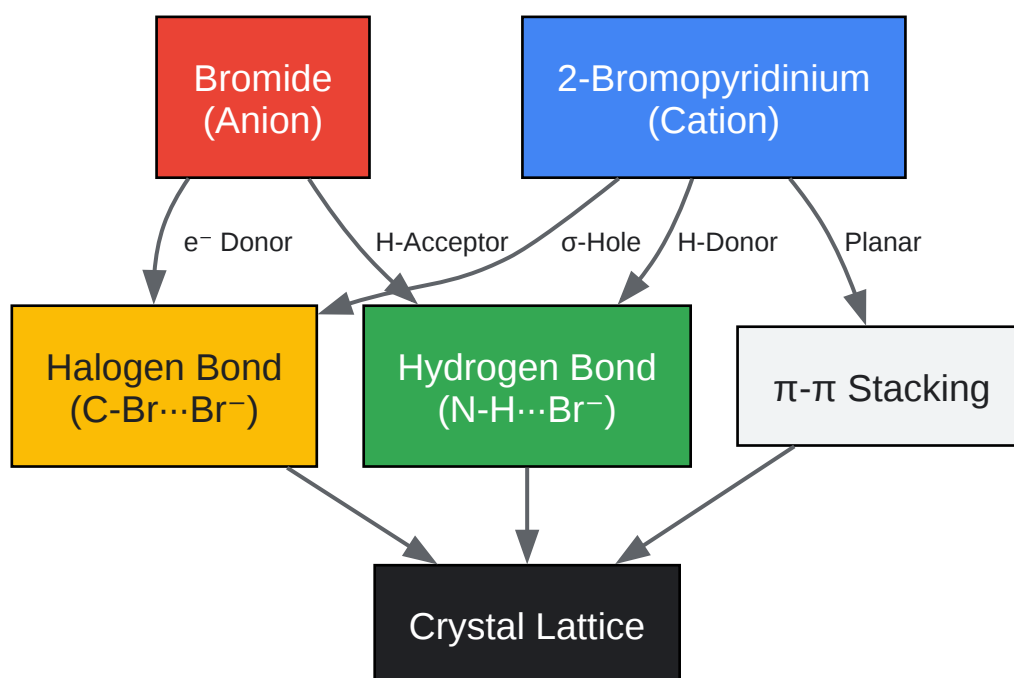
The protonation of the pyridine nitrogen significantly increases its hydrogen-bond donor capacity. The resulting $\text{N-H}\cdots\text{Br}^-$ interaction provides the primary thermodynamic driving force for crystallization. The strong electrostatic attraction between the formal positive charge on the pyridinium ring and the negative bromide ion ensures a highly directional and short contact distance.

Halogen Bonding and the σ -Hole ($\text{C-Br}\cdots\text{Br}^-$)

Halogen bonding in this system is driven by the anisotropic distribution of electron density on the covalently bound bromine atom. The electron-withdrawing nature of the protonated pyridinium ring polarizes the aryl bromine, creating an equatorial belt of negative electrostatic potential and a highly localized polar region of positive electrostatic potential known as the σ -hole¹. The bromide anion (Br^-) donates electron density directly into this σ -hole, forming a highly linear $\text{C-Br}\cdots\text{Br}^-$ interaction that links the molecules into extended one-dimensional chains.

π - π Stacking

The excellent planarity of the aromatic pyridinium rings allows for face-to-face and edge-to-face stacking. This minimizes empty void space within the unit cell, maximizing van der Waals interactions and contributing to the overall density and stability of the 3D supramolecular framework.



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Fig 1: Mechanistic relationship of supramolecular forces in the crystal lattice.

Experimental Protocols: Synthesis & SCXRD Analysis

The following self-validating methodology outlines the synthesis of 2-bromopyridinium bromide and the subsequent Single-Crystal X-Ray Diffraction (SCXRD) workflow [2](#), [3](#).

Phase 1: Synthesis and Protonation

- Reagent Preparation: Dissolve 2-bromopyridine in a polar protic solvent (e.g., pure ethanol) to ensure complete miscibility with aqueous acids.
- Protonation: Slowly add an equimolar amount of concentrated hydrobromic acid (HBr) under continuous stirring at room temperature.
 - Causality: The protonation of the pyridine nitrogen is an exothermic process; controlled addition prevents localized boiling, thermal degradation, and the formation of unwanted side products.
- Validation Check: The formation of a homogeneous, slightly acidic, and colorless solution confirms complete protonation of the precursor.

Phase 2: Crystal Growth via Slow Evaporation

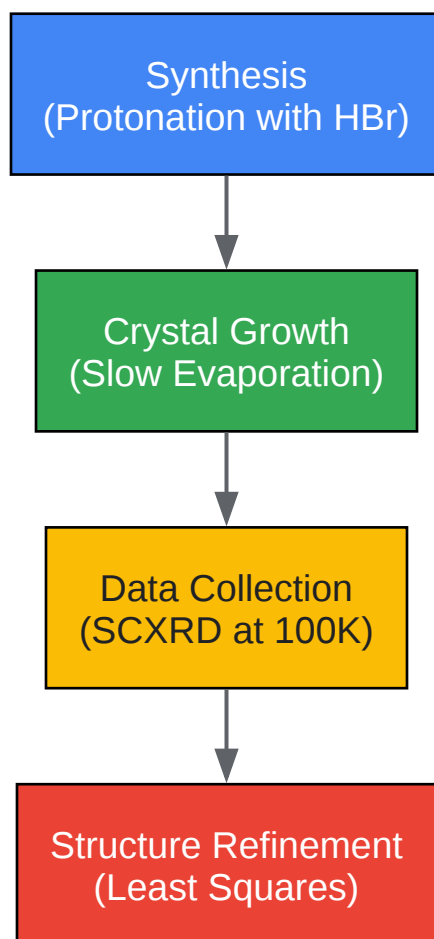
- Solvent System: Utilize a binary solvent system of ethanol and water.
 - Causality: Ethanol provides the necessary volatility for evaporation, while water ensures the ionic hydrobromide salt remains highly soluble, preventing premature precipitation of amorphous powders.
- Evaporation: Cover the crystallization vial with perforated Parafilm and leave it undisturbed at ambient temperature.
 - Causality: The perforations restrict the vapor pressure escape rate, maintaining a low and constant supersaturation regime. This thermodynamic control favors the nucleation of

fewer, high-quality single crystals over a polycrystalline mass.

- Validation Check: Harvest crystals only when they exhibit well-defined geometric faces and optical transparency under polarized light, indicating an absence of twinning or major lattice defects.

Phase 3: Single-Crystal X-Ray Diffraction (SCXRD)

- Mounting: Coat a selected single crystal in paratone oil and mount it on a goniometer loop.
 - Causality: The oil protects the hygroscopic crystal from atmospheric moisture and acts as a rigid, non-diffracting matrix when flash-frozen.
- Data Collection: Cool the crystal to 100 K using a liquid nitrogen cryostream during X-ray exposure (typically Mo K α radiation, $\lambda=0.71073 \text{ \AA}$).
 - Causality: Cryogenic temperatures suppress atomic thermal vibrations (reducing Debye-Waller factors). This is absolutely critical for resolving the low electron density of the hydrogen atom involved in the N-H \cdots Br $^-$ interaction.
- Validation Check: A successful structure solution (using direct methods and full-matrix least-squares refinement on F^2) is validated by an R1value < 0.05 and a Goodness-of-Fit (GoF) nearing 1.0, confirming the structural model accurately reflects the experimental electron density map.



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Fig 2: Experimental workflow for crystal growth and X-ray diffraction analysis.

References

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- Structural diversity in substituted-pyridinium iodo- and bromoplumbates: a matter of halide and temperature | ruben-group [\[\[Link\]](#)
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